molecular formula C11H10ClNO3 B3407666 (Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid CAS No. 80818-10-6

(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid

Cat. No. B3407666
CAS RN: 80818-10-6
M. Wt: 239.65 g/mol
InChI Key: VPRXFPRQOVSPAO-SREVYHEPSA-N
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Description

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid” name suggests that it has a chlorophenyl group (a benzene ring with a chlorine atom) and an amino group (NH2) attached to a 4-carbon chain with a carboxylic acid group (COOH) and a ketone group (C=O) at one end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the chlorophenyl and amino groups, the formation of the 4-carbon chain, and the creation of the carboxylic acid and ketone groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic ring of the chlorophenyl group, the polar amino and carboxylic acid groups, and the presence of the ketone group within the 4-carbon chain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amino group could participate in reactions involving nitrogen, the carboxylic acid group could undergo reactions typical of acids (such as esterification), and the ketone group could be involved in various carbonyl reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amino and carboxylic acid groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential uses and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

(Z)-4-(4-chloroanilino)-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7(6-10(14)15)11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16)(H,14,15)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRXFPRQOVSPAO-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid
Reactant of Route 2
(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid
Reactant of Route 3
(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid
Reactant of Route 4
(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid
Reactant of Route 5
(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid
Reactant of Route 6
(Z)-4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid

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